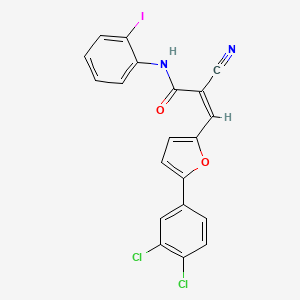
2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C14H16N4O2S2 and its molecular weight is 336.43. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis Techniques : Various synthesis methods have been developed to create thiadiazole and piperazine derivatives, focusing on their potential biological activities. Electrochemical synthesis techniques have been explored for the generation of new arylthiobenzazoles, which involves electrochemical oxidation processes (Amani & Nematollahi, 2012). Similarly, efficient synthesis methods for potent PPARpan agonists incorporating thiadiazole and piperazine moieties have been described, highlighting a multi-step approach to achieve high yields (Guo et al., 2006).
Antimicrobial and Antiviral Activities : Thiadiazole and piperazine derivatives have been evaluated for their antimicrobial and antiviral activities. Novel thiadiazole amide compounds containing piperazine have shown inhibitory effects against specific bacteria and viruses, demonstrating their potential as antimicrobial and antiviral agents (Xia, 2015). Furthermore, azole-containing piperazine derivatives have been synthesized and tested for their antibacterial, antifungal, and cytotoxic activities, with some compounds exhibiting moderate to significant efficacy (Gan, Fang, & Zhou, 2010).
Antituberculosis and Cytotoxicity : Compounds with thiadiazole and piperazine scaffolds have been investigated for their antituberculosis properties and cytotoxic effects. For instance, 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing promising activity (Chitra et al., 2011).
Propriétés
IUPAC Name |
2-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRHOILAFMIPIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2360805.png)


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride](/img/structure/B2360813.png)


![1-(4-Fluorophenyl)-4-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2360816.png)
![5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2360820.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2360821.png)

![Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2360824.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2360826.png)